molecular formula C26H21ClN4O4 B12047458 3-[({4-[(E)-(4-chlorophenyl)diazenyl]-1-hydroxynaphthalen-2-yl}carbonyl)amino]-4-(dimethylamino)benzoic acid CAS No. 478250-37-2

3-[({4-[(E)-(4-chlorophenyl)diazenyl]-1-hydroxynaphthalen-2-yl}carbonyl)amino]-4-(dimethylamino)benzoic acid

Cat. No.: B12047458
CAS No.: 478250-37-2
M. Wt: 488.9 g/mol
InChI Key: WSRFEIHFPCYUNG-UHFFFAOYSA-N
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Description

3-[({4-[(E)-(4-Chlorophenyl)diazenyl]-1-hydroxynaphthalen-2-yl}carbonyl)amino]-4-(dimethylamino)benzoic acid is a multifunctional azo compound featuring:

  • A benzoic acid backbone substituted with a dimethylamino group at position 4.
  • A carbonyl-linked amino group connecting to a modified naphthalene moiety.
  • A 1-hydroxynaphthalen-2-yl group with an (E)-4-chlorophenyl diazenyl substituent.

Its azo (-N=N-) and carboxylic acid functionalities are critical for solubility and biological interactions, as seen in structurally related antimicrobial and anthelminthic agents .

Properties

CAS No.

478250-37-2

Molecular Formula

C26H21ClN4O4

Molecular Weight

488.9 g/mol

IUPAC Name

3-[[4-[(4-chlorophenyl)diazenyl]-1-hydroxynaphthalene-2-carbonyl]amino]-4-(dimethylamino)benzoic acid

InChI

InChI=1S/C26H21ClN4O4/c1-31(2)23-12-7-15(26(34)35)13-22(23)28-25(33)20-14-21(18-5-3-4-6-19(18)24(20)32)30-29-17-10-8-16(27)9-11-17/h3-14,32H,1-2H3,(H,28,33)(H,34,35)

InChI Key

WSRFEIHFPCYUNG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C(=O)O)NC(=O)C2=C(C3=CC=CC=C3C(=C2)N=NC4=CC=C(C=C4)Cl)O

Origin of Product

United States

Preparation Methods

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) increase reaction rates but reduce yields due to side reactions. Non-polar solvents (e.g., DCM) balance reactivity and selectivity.

Catalytic Additives

  • DMAP : Accelerates amide bond formation by stabilizing the transition state.

  • Triethylamine (TEA) : Neutralizes HCl generated during diazotization, preventing protonation of reactive intermediates.

Table 3: Impact of Catalysts on Yield

CatalystYield Increase (%)
DMAP12–15
TEA8–10
NoneBaseline

Analytical Characterization

Spectroscopic Validation

  • IR spectroscopy : Peaks at 1680 cm⁻¹ (C=O stretch) and 1540 cm⁻¹ (N-H bend) confirm amide formation.

  • ¹H NMR : Singlets at δ 3.05 ppm (N(CH₃)₂) and δ 10.2 ppm (COOH) validate structural integrity.

Elemental Analysis

Experimental results align with theoretical values for C₂₆H₂₂ClN₅O₄:

  • C : 63.75% (calc.), 63.68% (obs.)

  • H : 4.53% (calc.), 4.49% (obs.).

Challenges and Mitigation Strategies

  • Low coupling efficiency : Attributed to steric hindrance from the naphthalene ring. Mitigated by using excess coupling agent (1.5 equiv EDC).

  • Byproduct formation : Azo group reduction is minimized by excluding light and oxygen during reactions.

Industrial-Scale Considerations

While lab-scale synthesis achieves ~70% yield, scaling up introduces challenges:

  • Heat dissipation : Jacketed reactors maintain low temperatures during diazotization.

  • Cost optimization : Replacing DCC with EDC reduces reagent costs by 40% without compromising yield .

Chemical Reactions Analysis

Reduction of the Azo Group

The diazenyl (–N=N–) moiety undergoes reductive cleavage under acidic or catalytic conditions, yielding aromatic amines. For example:

  • Reagents : Sodium dithionite (Na₂S₂O₄), zinc/HCl, or hydrogen gas with palladium catalysts.

  • Products : 4-Chloroaniline and corresponding naphthylamine derivatives .

Oxidation Reactions

The hydroxyl (–OH) group on the naphthalene ring can oxidize to a ketone under strong oxidizing conditions:

  • Reagents : Potassium permanganate (KMnO₄) in acidic media or chromic acid (H₂CrO₄).

  • Products : 1,4-naphthoquinone derivatives .

Acid-Base Reactions

The dimethylamino (–N(CH₃)₂) and benzoic acid (–COOH) groups participate in protonation/deprotonation:

  • Conditions : Adjusting pH with HCl or NaOH.

  • Outcomes : Formation of zwitterionic structures or sodium salts (e.g., carboxylate anions) .

Radical Scavenging (Antioxidant Activity)

The compound reacts with free radicals (e.g., DPPH- ) via:

  • Hydrogen Atom Transfer (HAT) : Donation of H- from the hydroxyl group.

  • Single Electron Transfer (SET) : Electron donation from the dimethylamino group .

Reaction Mechanisms and Conditions

Reaction Type Reagents/Conditions Major Products Key Findings
Azo ReductionNa₂S₂O₄, pH 7–9, 25–50°C4-Chloroaniline + Aminonaphthalene derivativeCompletion within 1–2 hours; yields >85% .
Hydroxyl OxidationKMnO₄/H₂SO₄, 60°C1,4-Naphthoqu

Scientific Research Applications

Anticancer Activity

The compound has shown promise in anticancer research, particularly due to its ability to inhibit specific kinases involved in cancer cell proliferation. For instance, studies have demonstrated that derivatives of similar azo compounds can effectively inhibit the growth of leukemia cells by targeting the MEK/ERK signaling pathway, which is often dysregulated in cancers .

Antimicrobial Properties

Research on azo compounds indicates their potential as antimicrobial agents. The presence of the hydrazinylidene group may enhance the interaction with bacterial membranes, leading to increased efficacy against various bacterial strains. In vitro studies have shown that similar compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Photodynamic Therapy

Due to its structural characteristics, this compound may be suitable for photodynamic therapy (PDT), where light-sensitive compounds are activated by light to produce reactive oxygen species that can kill cancer cells. The naphthalene moiety is particularly advantageous for such applications due to its ability to absorb light effectively .

Biological Imaging

The compound's unique structure may also allow it to be used in biological imaging techniques. Azo compounds are known for their ability to undergo reversible transformations under light exposure, making them suitable for applications in fluorescence imaging .

Case Study 1: Anticancer Efficacy

In a study published by Otava Chemicals, a related compound demonstrated significant growth inhibition in acute biphenotypic leukemia cell lines at low concentrations (0.3 µM and 1.2 µM). The mechanism involved down-regulation of phospho-ERK1/2 levels, indicating a potential pathway for therapeutic intervention using similar azo compounds .

Case Study 2: Antimicrobial Activity

A study involving azo derivatives showed that they exhibited varying degrees of antibacterial activity against multiple strains, including Escherichia coli and Staphylococcus aureus. The results indicated that modifications to the azo structure could enhance potency, suggesting avenues for further research into the optimization of these compounds for clinical use .

Mechanism of Action

The compound exerts its effects primarily through its ability to absorb light and transfer energy. In photodynamic therapy, for example, it absorbs light and generates reactive oxygen species that can damage cellular components, leading to cell death. The molecular targets include cellular membranes and DNA, and the pathways involved are related to oxidative stress and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its hybrid architecture. Below is a comparative analysis with analogous compounds from the literature:

Compound Name & Source Key Structural Features Functional Groups Biological/Physicochemical Notes
Target Compound Benzoic acid + dimethylamino + E-diazenyl-4-chlorophenyl + 1-hydroxynaphthalene -COOH, -N(CH₃)₂, -OH, -N=N-, -Cl Not explicitly reported; inferred solubility due to -COOH
[A2] (E)-1-((4-Chlorophenyl)diazenyl)naphthalen-2-ol Naphthalen-2-ol + E-diazenyl-4-chlorophenyl -OH, -N=N-, -Cl Antimicrobial, anthelminthic activity
D2: (E)-4-((3-Hydroxy-4-nitros-naphthalen-1-yl)diazenyl)benzoic acid Benzoic acid + nitroso + E-diazenyl-hydroxynaphthalene -COOH, -NO, -N=N-, -OH High thermal stability (m.p. 266–268°C)
4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine Thiazole + dimethylamino + E-benzylidene + 4-chlorophenyl -N(CH₃)₂, -Cl, thiazole Unreported activity; structural analog for electronic studies

Key Observations

Azo Group Configuration : The (E)-diazenyl configuration in the target compound and [A2] enhances steric stability compared to (Z)-isomers, favoring planar molecular geometries for π-π stacking.

Solubility and Bioavailability : The -COOH group in the target compound and D2 improves aqueous solubility relative to ester derivatives (e.g., [A3] in , an ethyl ester). This may enhance bioavailability in biological systems.

Biological Activity : While the target compound’s activity is unreported, [A2] demonstrates antimicrobial action, suggesting that the 4-chlorophenyl diazenyl motif may contribute to bioactivity.

Thermal and Spectroscopic Properties

  • D2 exhibits a high melting point (266–268°C) due to hydrogen bonding from -OH and -COOH groups, suggesting the target compound may share similar thermal stability.
  • IR data for D2 (N=N stretch at 1557 cm⁻¹, C=O at 1627 cm⁻¹) align with expected peaks for the target compound’s azo and carbonyl groups.

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how do reaction conditions influence yield?

Methodological Answer: The synthesis involves multi-step reactions, including diazo coupling, acylation, and functional group protection. Key steps:

  • Diazo Coupling: React 4-chlorophenyl diazonium chloride with 1-hydroxy-2-naphthoic acid derivatives under controlled pH (4–6) and low temperatures (0–5°C) to stabilize the diazo intermediate .
  • Acylation: Use carbodiimide coupling agents (e.g., DCC or EDC) to link the diazenyl-naphthol moiety to the benzoic acid core. Anhydrous conditions (e.g., DMF as solvent) and catalytic DMAP improve yields .
  • Side-Chain Functionalization: Introduce the dimethylamino group via nucleophilic substitution or reductive amination, requiring inert atmospheres (N₂/Ar) to prevent oxidation .

Critical Factors:

  • Temperature: Elevated temperatures during diazo coupling lead to decomposition; yields drop by ~30% above 10°C .
  • Catalysts: DMAP increases acylation efficiency from 60% to 85% .

Q. Table 1: Synthetic Conditions vs. Yield

StepReagents/ConditionsYield Range
Diazo Coupling0–5°C, pH 5, NaNO₂/HCl50–65%
AcylationDCC, DMAP, DMF, rt70–85%
Dimethylamino AdditionK₂CO₃, DMF, 80°C60–75%

Q. Which spectroscopic techniques are most effective for structural characterization, and what key peaks indicate functional groups?

Methodological Answer:

  • FT-IR:
    • Diazenyl (N=N): Sharp peak at 1440–1460 cm⁻¹ .
    • Carboxylic Acid (COOH): Broad O-H stretch at 2500–3300 cm⁻¹; C=O at 1680–1700 cm⁻¹ .
    • Hydroxynaphthyl (OH): Strong absorption at 3200–3400 cm⁻¹ .
  • NMR (¹H/¹³C):
    • Diazenyl Proton: Absent due to symmetry but confirmed via NOESY (naphthyl H couples with 4-chlorophenyl H) .
    • Dimethylamino Group: Singlet at δ 2.8–3.0 ppm (¹H); δ 40–45 ppm (¹³C) .
  • UV-Vis: π→π* transitions in diazenyl/naphthyl groups show λₘₐₓ at 350–400 nm .

Validation: Cross-reference with computational simulations (e.g., Gaussian DFT) to assign overlapping signals, especially in crowded aromatic regions .

Q. How do solubility properties impact purification, and what strategies mitigate these challenges?

Methodological Answer:

  • Solubility Profile:
    • Poor in water; moderate in polar aprotic solvents (DMF, DMSO).
    • Aggregates in chloroform due to H-bonding between carboxylic acid and hydroxynaphthyl groups .
  • Purification:
    • Recrystallization: Use DMF/water (7:3 v/v) at 60°C; cooling to 4°C yields crystals with >95% purity .
    • Column Chromatography: Silica gel with ethyl acetate/hexane (1:1) + 1% acetic acid to prevent tailing .

Challenges: Co-elution of byproducts with similar polarity (e.g., unreacted naphthol derivatives). Use preparative HPLC (C18 column, acetonitrile/water gradient) for final polishing .

Advanced Research Questions

Q. How can computational modeling predict electronic properties and guide functional group modifications?

Methodological Answer:

  • DFT Calculations: Optimize geometry at B3LYP/6-311G(d,p) level to map electron density.
    • HOMO-LUMO Gap: ~3.2 eV, indicating moderate reactivity; localized on diazenyl and hydroxynaphthyl groups .
    • Charge Distribution: Carboxylic acid group acts as electron acceptor (−0.45 e), while dimethylamino donates electrons (+0.32 e) .
  • Applications:
    • Modify dimethylamino to trimethylamino for enhanced electron donation (simulated +0.41 e).
    • Replace 4-chlorophenyl with electron-withdrawing groups (e.g., nitro) to redshift λₘₐₓ by 20 nm .

Validation: Compare computed IR/NMR spectra with experimental data to refine force fields .

Q. What contradictions exist in reported bioactivity data, and how can experimental design address them?

Methodological Answer:

  • Reported Activities:
    • Antimicrobial: MIC = 8–32 µg/mL against S. aureus .
    • Enzyme Inhibition: IC₅₀ = 5 µM for COX-2, but no activity in cell-based assays .
  • Contradictions: Discrepancies arise from assay conditions:
    • Solvent Effects: DMSO >1% inhibits bacterial growth, confounding MIC results .
    • Cellular Uptake: Poor permeability (logP = 1.2) limits intracellular enzyme targeting .
  • Solutions:
    • Use checkerboard assays with permeability enhancers (e.g., cyclodextrins) .
    • Validate targets via CRISPR knockouts or isotopic tracer studies .

Q. What strategies stabilize reactive intermediates during synthesis, and how are side products characterized?

Methodological Answer:

  • Reactive Intermediates:
    • Diazo Intermediate: Stabilize with low temperature (0–5°C) and buffered pH (5–6) to prevent hydrolysis .
    • Acyl Chloride: Generate in situ using SOCl₂; avoid storage due to moisture sensitivity .
  • Side Products:
    • Diacylated Byproduct: Forms at high DMAP concentrations; detect via LC-MS (m/z +162) .
    • Chloro-Substituted Derivatives: Arise from residual Cl⁻ during diazo coupling; confirm via XPS or Cl elemental analysis .

Mitigation:

  • Use scavengers (e.g., polymer-bound sulfonic acid) to trap excess Cl⁻ .
  • Monitor reactions in real-time via inline FT-IR to abort before side product formation .

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